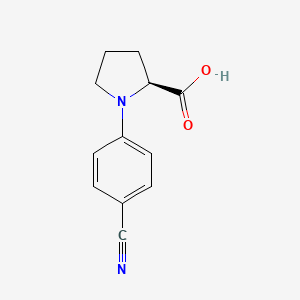

N-(4-Cyanophenyl)-L-proline

Description

Structure

3D Structure

Properties

CAS No. |

129297-52-5 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

1-(4-cyanophenyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H12N2O2/c13-8-9-3-5-10(6-4-9)14-7-1-2-11(14)12(15)16/h3-6,11H,1-2,7H2,(H,15,16) |

InChI Key |

QXPDICRRGHNHKO-UHFFFAOYSA-N |

SMILES |

C1CC(N(C1)C2=CC=C(C=C2)C#N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C2=CC=C(C=C2)C#N)C(=O)O |

Origin of Product |

United States |

Advanced Research Applications in Chemical Biology and Materials Science

Engineering of Biochemical Probes and Molecular Tools

The precise architecture of N-(4-Cyanophenyl)-L-proline makes it an excellent candidate for the design of specialized molecular instruments for probing biological systems. The combination of the proline moiety, which can be incorporated into peptides, and the cyanophenyl group, which possesses distinct spectroscopic properties, allows for the creation of versatile biochemical probes.

The cyanophenyl group within this compound serves as a powerful spectroscopic handle. The nitrile (C≡N) stretching vibration of an aryl nitrile appears in a region of the infrared (IR) spectrum that is typically free from interference from other biological macromolecules, known as a "spectroscopically quiet region". nih.gov This property makes it an effective IR probe. For instance, a peptide containing a cyanophenyl hydroxyproline (B1673980) derivative exhibited a strong IR absorbance at 2233 cm⁻¹ in water, which allows for high signal-to-noise detection. nih.govscispace.com

In addition to IR spectroscopy, the extended conjugation of the nitrile with the phenyl ring imparts fluorescent properties. scispace.com Cyanophenyl-containing proline derivatives can be incorporated into peptides to study their structure and environment. scispace.com Research on related cyanophenylhydroxyproline-containing peptides has shown a strong absorbance with a broad excitation maximum around 262 nm and fluorescence emission at approximately 295 nm. scispace.com The fluorescence intensity of cyanophenyl hydroxyproline has been observed to be significantly greater—by as much as 7.5-fold—than that of the natural amino acid tyrosine when excited at 265 nm, highlighting its potential for creating highly sensitive fluorescent probes. scispace.com

| Spectroscopic Technique | Parameter | Reported Value | Context |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Absorbance Peak | 2233 cm⁻¹ | Peptide Ac-TAP(4S-OPhCN)N-NH₂ in H₂O nih.govscispace.com |

| Fluorescence Spectroscopy | Excitation λmax | ~262 nm | Cyanophenylhydroxyproline-containing peptides scispace.com |

| Fluorescence Spectroscopy | Emission λmax | ~295 nm | Cyanophenylhydroxyproline-containing peptides scispace.com |

The proline scaffold is a versatile platform for introducing a wide array of reactive functional groups, enabling its use in bioorthogonal chemistry. nih.govscispace.com While the cyanophenyl group itself is primarily a spectroscopic tag, the underlying proline structure can be modified to include handles for various conjugation reactions. nih.gov Through synthetic strategies like "proline editing," derivatives have been prepared that are suitable for reactions such as azide-alkyne cycloadditions, Suzuki and Sonogashira cross-couplings, and Diels-Alder reactions. nih.govscispace.comacs.org For example, aryl halide derivatives of proline have been synthesized specifically for use in palladium-mediated cross-coupling reactions. nih.govscispace.com These methods allow for the site-specific labeling and modification of peptides and proteins, and functionalized proline derivatives have been used to perform multiple bioorthogonal reactions simultaneously in a single solution. nih.govscispace.comacs.org

N-aryl amino acids, including this compound, are valuable as inexpensive and readily available chiral building blocks in organic synthesis. nih.govmdpi.com The inherent chirality of the L-proline core is a crucial feature for constructing stereochemically defined molecules of physiological importance. nih.govmdpi.com The N-arylation of proline introduces structural diversity and can be a key step in the synthesis of bioactive compounds. nih.govroyalsocietypublishing.org For example, this compound has been synthesized through the condensation of p-fluoronitrobenzene and L-proline, followed by further chemical transformations. nih.gov This intermediate can then be used to produce more complex molecules, such as a series of N-(4'-substituted phenyl)-L-prolinamides, which have been evaluated for their biological activities. nih.gov The use of such chiral synthons is fundamental to the development of new methods for studying protein structure and function. nih.govmdpi.com

Integration into Bioorthogonal Conjugation Reactions

Development of Chiral Materials and Functionalized Nanostructures

The chirality originating from the L-proline unit of this compound can be transferred to achiral materials, leading to the development of novel chiral nanomaterials and catalytic systems with unique properties.

Chiral molecules can impart their handedness to achiral nanomaterials, such as semiconductor quantum dots (QDs), resulting in new chiroptical properties. researchgate.net When chiral ligands like amino acids bind to the surface of QDs, they can induce a circular dichroism (CD) signal in the intrinsic absorption region of the nanoparticle. researchgate.netosti.gov L-proline, the core of the title compound, has been successfully used to create chiral nanomaterials. researchgate.netresearchgate.net For instance, L-proline-capped Zinc Sulfide (ZnS) nanoparticles, which are a type of QD, have been synthesized and shown to possess induced chirality. researchgate.netresearchgate.net This chirality transfer is a result of the direct interaction between the chiral proline molecule and the achiral surface of the nanoparticle. researchgate.net The principle has also been demonstrated with other amino acids like cysteine on Cadmium Selenide (CdSe) QDs, where the chiral ligand imprints its handedness onto the excitonic transitions of the quantum dot. osti.gov This approach opens pathways for creating chiroptical QDs for applications in sensing, bioimaging, and spintronic devices. researchgate.net

| Chiral Ligand | Nanomaterial | Observed Phenomenon | Potential Application |

|---|---|---|---|

| L-proline | ZnS Nanoparticles (QDs) | Induction of chirality in the nanoparticle researchgate.netresearchgate.net | Asymmetric Catalysis researchgate.netresearchgate.net |

| L-cysteine / D-cysteine | CdSe Quantum Dots (QDs) | Chirality imprinted on excitonic transitions osti.gov | Spin-dependent electron transfer osti.gov |

| L-tryptophan | Carbon Quantum Dots (CQDs) | Inherited and induced chiral signals rsc.org | Chiral recognition rsc.org |

L-proline and its derivatives are renowned organocatalysts, particularly for their ability to catalyze asymmetric reactions through enamine or imine intermediates. nih.govresearchgate.net Immobilizing these chiral catalysts onto solid supports, such as nanoparticles or porous materials, creates robust, recyclable, and highly efficient heterogeneous catalytic systems. researchgate.netnih.govkashanu.ac.ir L-proline immobilized on ZnS nanoparticles has been effectively used as a catalyst for direct asymmetric aldol (B89426) reactions, producing chiral β-hydroxy carbonyl compounds with good yields and enantioselectivity. researchgate.net Similarly, chiral porous organic cages (POCs) decorated with proline units have shown significantly enhanced catalytic activity in aldol reactions compared to L-proline alone, which is attributed to the chiral confined cavities of the cages. nih.gov More advanced systems, such as L-proline linked to nitrogen-doped graphene quantum dots (N-GQDs) and ZnO/CuO nanocomposites, have been developed as retrievable chiral catalysts for multicomponent reactions, demonstrating high diastereoselectivity and efficiency. kashanu.ac.ir These immobilized systems represent a green and sustainable approach to asymmetric catalysis. researchgate.net

Applications in Recognition and Sensing

The unique structural characteristics of this compound, which combine the conformationally restricted pyrrolidine (B122466) ring of L-proline with the electronically distinct cyanophenyl group, make it a molecule of significant interest in the fields of molecular recognition and chemical sensing. The proline scaffold provides a rigid framework, while the cyano (-C≡N) group offers a specific site for intermolecular interactions through its strong dipole moment and potential as a hydrogen bond acceptor. Research into this compound, while not extensive, highlights its role in biological recognition and points toward its potential as a versatile component in the design of synthetic sensors.

Biological Recognition: Antibacterial Activity

One of the demonstrated applications of this compound is in the realm of biological recognition, specifically as an antibacterial agent. In studies evaluating a series of N-aryl amino acids, this compound (referred to as compound 3c in the study) was synthesized and assessed for its ability to inhibit the growth of various bacterial strains.

The research findings indicate that the compound exhibits selective activity. It was particularly noted for its enhanced activity against the Gram-negative bacterium Escherichia coli. mdpi.com The presence of the electron-withdrawing cyano group on the phenyl ring, coupled with the inherent structure of the L-proline, is believed to contribute significantly to this biological effect. mdpi.com While many other derivatives in the study showed broader activity, the specific efficacy of this compound against E. coli underscores its potential for targeted molecular recognition of bacterial components.

The table below summarizes the minimum inhibitory concentration (MIC) finding for this compound against Escherichia coli as reported in the research.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Compound Name | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Escherichia coli | 2.5 |

Data sourced from a study on N-aryl amino acids as potential antibacterial agents. mdpi.com

Potential in Chemical Sensing

While direct applications of this compound as a standalone chemical sensor are not widely documented, the properties of its constituent parts and related molecules suggest significant potential. The nitrile group is a well-established spectroscopic probe. Its vibrational frequency in infrared (IR) spectroscopy is sensitive to its local environment, and its electronic properties can influence fluorescence, making it a useful handle for sensing applications. nih.govacs.org

Research on a closely related analogue, where a cyanophenyl group is attached to a proline residue via an ether linkage (cyanophenyl ether), has highlighted its utility as a spectroscopic probe for both IR and fluorescence studies. nih.govacs.org This suggests that the cyanophenyl moiety itself is a viable component for designing sensors. Furthermore, studies on p-cyanophenylalanine (FCN), an amino acid where the phenyl ring of phenylalanine is modified with a cyano group, have shown that its fluorescence is sensitive to quenching by adjacent amino acid side chains. nih.gov This property allows it to be used as a probe for local structural changes in peptides and proteins. nih.gov

The combination of the cyano group's sensing capabilities with the rigid L-proline backbone, which helps in pre-organizing the molecule for specific guest binding, makes this compound a promising candidate for the development of novel chemosensors. Its structure is suited for creating binding cavities for anions or other analytes, where the interaction could be signaled by a change in the spectroscopic properties of the cyanophenyl group.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of N-(4-Cyanophenyl)-L-proline. semanticscholar.org It provides extensive information at the atomic level, revealing not only the connectivity of atoms but also their spatial relationships. researchgate.net

High-resolution 1H (proton) and 13C (carbon-13) NMR are fundamental for the initial verification of the molecular structure of this compound. rsc.org

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals would include those for the aromatic protons on the cyanophenyl ring, and the distinct protons of the proline ring, including the alpha-proton and the various methylene (B1212753) protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the presence and connectivity of these structural fragments.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. careerendeavour.com For this compound, this would include distinct signals for the carboxyl carbon, the carbons of the proline ring, the aromatic carbons, and the nitrile carbon. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the nitrile carbon would appear in a characteristic downfield region.

A representative, though general, dataset for L-proline derivatives is presented below. Actual chemical shifts for this compound would require experimental determination.

Table 1: Representative ¹H and ¹³C NMR Data for a Proline Derivative

| Nucleus | Typical Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | 7.0 - 8.0 | Aromatic protons |

| ¹H | 3.0 - 4.5 | Proline ring protons (α-H, δ-CH₂) |

| ¹H | 1.8 - 2.5 | Proline ring protons (β-CH₂, γ-CH₂) |

| ¹³C | 170 - 180 | Carboxyl carbon (C=O) |

| ¹³C | 110 - 150 | Aromatic carbons |

| ¹³C | 115 - 125 | Nitrile carbon (C≡N) |

| ¹³C | 55 - 65 | Proline α-carbon |

| ¹³C | 45 - 55 | Proline δ-carbon |

This table is illustrative. Actual values for this compound may vary.

The proline ring is unique among amino acids due to its cyclic structure, which restricts its conformational freedom. researchgate.net This leads to two primary puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). The substitution at the 4-position, as in this compound, can influence the preference for one pucker over the other. nih.gov

Furthermore, the amide bond preceding the proline nitrogen can exist in either a cis or trans conformation. diva-portal.org The energy barrier between these two isomers is relatively small, often leading to the presence of both in solution. NMR spectroscopy is a powerful tool to study this cis-trans isomerism. diva-portal.org The chemical shifts of the proline α-carbon and other ring carbons can differ significantly between the cis and trans isomers, allowing for their identification and quantification. The introduction of fluorine atoms, as in 4,4-difluoroproline, has been shown to be a sensitive 19F NMR probe for proline conformation, where the difference in chemical shifts of the diastereotopic fluorines reports on the ring pucker preference. chemrxiv.org

Beyond basic 1D NMR, advanced 2D NMR techniques are invaluable for a more in-depth analysis of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule, such as the interconnected protons of the proline ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the different fragments of the molecule, such as connecting the cyanophenyl ring to the proline nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation of the molecule and for studying intermolecular interactions.

Relaxation Dispersion Experiments: These more specialized techniques can probe molecular motions on microsecond to millisecond timescales, which can be relevant for understanding the dynamics of proline ring puckering and cis-trans isomerization. creative-biostructure.com

Elucidation of Stereochemistry and Conformational Preferences

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. rsc.org The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of key functional groups. mdpi.com For this compound, characteristic absorption bands would be expected for:

C≡N (Nitrile) stretch: A sharp, intense band typically in the range of 2220-2260 cm⁻¹.

C=O (Carboxylic acid) stretch: A strong, broad band around 1700-1725 cm⁻¹.

C-N stretch: Typically found in the 1000-1350 cm⁻¹ region.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H stretches: Both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching vibrations would be present.

The hydration state of proline-containing compounds can influence the IR spectrum, particularly in the amide I band region. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

| Carboxyl (C=O) | Stretch | 1700 - 1725 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine (C-N) | Stretch | 1000 - 1350 |

| C-H (Aromatic) | Stretch | > 3000 |

This table provides general ranges. The precise peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. rsc.org Electrospray ionization (ESI) is a common soft ionization technique that would likely produce a protonated molecule [M+H]⁺ as the primary ion.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. The presence of the proline residue can lead to characteristic fragmentation pathways, often involving the cleavage of the amide bond. nih.gov Analysis of these fragment ions can further corroborate the proposed structure of this compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity analysis of non-volatile compounds like this compound. A reversed-phase C18 column is commonly employed, with a mobile phase typically consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The compound is detected by a UV detector, leveraging the UV absorbance of the cyanophenyl group. A single, sharp peak in the chromatogram is indicative of a high-purity sample. The method can be validated according to ICH guidelines to ensure its accuracy, precision, and linearity. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used for monitoring the progress of a chemical reaction and for preliminary purity checks. researchgate.net The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. The position of the spot (Rf value) can be compared to that of a standard.

The choice of chromatographic conditions, such as the mobile phase composition and column type, would be optimized to achieve good separation and peak shape. nih.gov

High Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized this compound and for quantifying its enantiomeric excess (e.e.). The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and other impurities. sigmaaldrich.com For purity analysis, reversed-phase HPLC is commonly employed, where the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The purity is determined by comparing the peak area of the analyte to the total area of all observed peaks in the chromatogram. Commercial L-proline, a key starting material, is itself often assayed for a purity of ≥99% by HPLC. chemodex.com

Determining enantiomeric excess requires the separation of the L-enantiomer from its corresponding D-enantiomer. This is often achieved by converting the enantiomers into diastereomers through derivatization with a chiral derivatizing agent prior to HPLC analysis on a standard achiral column. nih.gov Alternatively, direct enantioseparation can be performed using a chiral stationary phase (CSP). For proline and its derivatives, polysaccharide-based CSPs are frequently effective. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol (B130326), is critical. For proline derivatives containing a carboxylic acid group, even minor changes in the concentration of the alcohol modifier can significantly impact the separation, highlighting the role of hydrogen bonding in the chiral recognition mechanism. researchgate.net

In the analysis of related N-aryl amino acid esters, such as (S)-tert-butyl 2-((4-cyanophenyl)amino)propanoate, HPLC methods have been successfully developed to confirm enantiomeric purity. These methods provide a framework that can be adapted for this compound. For instance, a method utilizing a Chiralpak AD-H column with a mobile phase of hexane and isopropanol has proven effective for similar compounds. scholaris.cacdnsciencepub.com

Table 1: Representative HPLC Method Parameters for Analysis of Related N-Aryl Amino Acid Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) | scholaris.cacdnsciencepub.com |

| Mobile Phase | Hexane:Isopropanol (95:5) with 1% Cyclohexylamine | scholaris.cacdnsciencepub.com |

| Flow Rate | 0.9 mL/min | scholaris.cacdnsciencepub.com |

| Detection | UV | scholaris.cacdnsciencepub.com |

| Analyte Example | (S)-tert-butyl 2-((4-cyanophenyl)amino)-3-methylbutanoate | scholaris.cacdnsciencepub.com |

| Enantiomeric Ratio | 96:4 | cdnsciencepub.com |

Chiral Chromatography for Enantioselective Analysis

Chiral chromatography is a specialized sub-category of chromatography used for the separation of stereoisomers. For this compound, the primary goal of chiral chromatography is to resolve the L- and D-enantiomers, allowing for precise determination of enantiomeric purity. This can be accomplished using various techniques, most notably chiral HPLC and chiral gas chromatography (GC), though HPLC is more common for non-volatile amino acid derivatives. scispace.com

Direct enantioseparation by chiral HPLC is the preferred method as it avoids the need for derivatization, which can introduce analytical errors. sigmaaldrich.com This technique relies on the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are widely used for the separation of proline derivatives. researchgate.net

For the enantiomeric separation of proline itself, methods have been developed using a CHIRALPAK-IA column with a mobile phase of ethanol and a trifluoroacetic acid (TFA) modifier after derivatization with a fluorescent tag to enable UV detection. impactfactor.org The conditions, including column type, mobile phase composition, and temperature, must be carefully optimized to achieve baseline resolution (Rs > 1.5) between the enantiomer peaks. researchgate.net In the analysis of a structurally analogous compound, (S)-tert-butyl 2-((4-cyanophenyl)amino)-3-methylbutanoate, a Chiralpak AD-H column was used to successfully separate the enantiomers, yielding distinct retention times for the major and minor peaks. cdnsciencepub.com This demonstrates the efficacy of polysaccharide-based CSPs for this class of compounds. The separation mechanism on these phases often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance to achieve chiral recognition. researchgate.net

Table 2: Representative Chiral HPLC Separation Data for an Analogous Compound

| Analyte | Column | Mobile Phase | Retention Time (minor enantiomer) | Retention Time (major enantiomer) | Reference |

|---|---|---|---|---|---|

| (S)-tert-butyl 2-((4-cyanophenyl)amino)-3-methylbutanoate | Chiralpak AD-H | 95:5 Hexane (1% CyNH₂):iPrOH | 13.142 min | 25.058 min | cdnsciencepub.com |

| (S)-tert-butyl 2-((pyridin-2-yl)amino)propanoate | Chiralpak AD-H | 95:5 Hexane (1% CyNH₂):iPrOH | 15.431 min | 26.420 min | cdnsciencepub.com |

Theoretical and Computational Investigations of N 4 Cyanophenyl L Proline

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the molecular properties of complex organic molecules like N-(4-Cyanophenyl)-L-proline. DFT methods balance computational cost and accuracy, making them suitable for studying the geometry, electronic structure, and spectroscopic characteristics of proline derivatives.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that seeks the lowest energy conformation of a molecule, its most stable three-dimensional structure. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for N-Aryl Proline Derivatives from DFT Calculations (Note: This table presents typical, representative values for N-aryl proline derivatives based on computational studies of analogous structures, as specific data for this compound was not found. Actual values may vary.)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N-C (Aromatic) | ~1.38 - 1.42 |

| Cα-N (Proline) | ~1.46 - 1.48 |

| C=O (Carboxyl) | ~1.20 - 1.22 |

| C≡N (Cyano) | ~1.15 - 1.17 |

| Bond Angles (°) | |

| Cα-N-Cδ (Proline) | ~108 - 112 |

| N-Cα-C(O) | ~110 - 114 |

| C-C≡N | ~178 - 180 |

| Dihedral Angles (°) | |

| Cδ-N-Cα-Cβ (χ0) | Varies with pucker |

| N-Cα-C(O)-O | Varies with conformation |

Data is synthesized from general findings in computational chemistry literature for similar molecular scaffolds. epstem.netacs.orgacs.org

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, NMR shifts)

DFT calculations are highly effective in predicting various spectroscopic properties. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. nih.gov This allows for the assignment of characteristic absorption bands to specific functional groups. For this compound, key predicted vibrations would include the C≡N stretch of the cyano group, C=O stretch of the carboxylic acid, C-N stretches, and various bends and stretches associated with the aromatic ring and the saturated proline ring. sid.irresearchgate.net The cyanophenyl group itself can serve as a useful IR spectroscopic probe. nih.govacs.org

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net These calculations can identify the primary π-π* and n-π* transitions responsible for the molecule's absorption of ultraviolet and visible light.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) in the optimized geometry, theoretical chemical shifts can be obtained. biorxiv.orgmdpi.com These predictions are invaluable for assigning experimental spectra and can provide deep insights into the electronic environment of each atom within the molecule.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound (Note: These are representative frequency ranges based on DFT calculations of analogous functional groups.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3000 - 3300 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Proline) | Stretching | 2850 - 2980 |

| Cyano C≡N | Stretching | 2220 - 2240 |

| Carboxylic Acid C=O | Stretching | 1700 - 1730 |

| Aromatic C=C | Stretching | 1580 - 1610, 1480 - 1520 |

| Proline C-N | Stretching | 1180 - 1220 |

Data compiled from general spectroscopic tables and computational studies on similar compounds. nih.govsid.ir

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. frontiersin.org A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich proline ring and the nitrogen atom, while the LUMO is likely concentrated on the electron-withdrawing cyanophenyl group. This separation of orbitals facilitates intramolecular charge transfer upon electronic excitation.

Table 3: Representative Frontier Molecular Orbital Energies for Aromatic Amino Acid Derivatives (Note: Values are illustrative, based on DFT calculations (e.g., B3LYP/6-311G++) for analogous compounds, and can vary significantly with the specific molecule and computational method.)

| Parameter | Representative Energy (eV) |

| HOMO Energy | -6.0 to -7.5 |

| LUMO Energy | -1.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 |

Data synthesized from computational studies on aromatic and donor-acceptor organic molecules. researchgate.netfrontiersin.orgresearchgate.net

Conformational Analysis and Stereoelectronic Effects

The biological function and physical properties of proline-containing molecules are deeply tied to the conformation of the five-membered pyrrolidine (B122466) ring and the geometry of the preceding amide (or in this case, amine) bond.

Influence of Aromatic Substitution on Proline Ring Conformation

The proline ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (where Cγ is on the same side of the ring as the carboxyl group) and Cγ-exo (where Cγ is on the opposite side). The attachment of the 4-cyanophenyl group directly to the proline nitrogen significantly influences this equilibrium. scispace.com

Substituents on the proline ring, whether on the nitrogen or the carbon atoms, modulate the pucker preference through steric and stereoelectronic effects. wisc.eduwisc.edu For N-aryl prolines, the bulky aromatic group introduces steric interactions that can favor one pucker over the other to minimize repulsion. The electronic nature of the substituent also plays a critical role. An N-acetylated proline derivative, for instance, shows a preference for a specific pucker influenced by the potential for n→π* interactions. nih.gov While the N-(4-cyanophenyl) group lacks the carbonyl of an amide, its electronic properties and steric bulk are key determinants of the ring's conformational landscape. acs.org

Steric and Stereoelectronic Contributions to Molecular Architecture

Steric Effects : The sheer size of the cyanophenyl group creates steric hindrance. This bulk can influence the rotational barrier around the N-C(aryl) bond and will affect the puckering of the proline ring to achieve a sterically favorable arrangement. wisc.edu For example, steric clash between the aryl group and the proline ring's Cδ or Cα protons can disfavor certain conformations.

Stereoelectronic Effects : These are effects that arise from the spatial arrangement of orbitals. In proline derivatives, key stereoelectronic effects include:

Gauche Effect : An electronegative substituent often prefers a gauche (60°) rather than an anti (180°) orientation relative to another electronegative atom or group. While the N-cyanophenyl group is not a simple substituent, its electron-withdrawing nature, driven by the cyano group, influences the electronic distribution around the proline nitrogen, which in turn affects the ring pucker. nih.govwisc.edu

n→π* Interactions : In peptides, an orbital overlap between a lone pair (n) of one carbonyl oxygen and the antibonding orbital (π*) of the next carbonyl can stabilize specific conformations, particularly the trans amide bond and the Cγ-exo pucker. nih.gov Although this compound is not a peptide, the lone pair on the proline nitrogen and the π-system of the cyanophenyl ring can engage in electronic interactions that influence the molecule's preferred geometry.

The interplay of these forces dictates the final molecular architecture, including the proline ring pucker and the relative orientation of the phenyl ring. wisc.eduresearchgate.net

Table 4: Summary of Conformational Influences on the Proline Ring

| Effect | Description | Expected Influence on this compound |

| Steric Hindrance | Repulsive forces due to the spatial bulk of the N-cyanophenyl group. | Influences the rotational angle of the N-C(aryl) bond and the ring pucker to minimize clashes. |

| Gauche Effect | Preference for a gauche arrangement of electronegative groups. | The electron-withdrawing nature of the substituent can stabilize a particular ring pucker (endo or exo). wisc.edu |

| n→π* Interaction | Lone pair to antibonding orbital donation. | While not a classic peptide n→π* interaction, delocalization between the nitrogen lone pair and the aromatic π-system affects planarity and rotation. nih.gov |

| Ring Pucker | Equilibrium between Cγ-endo and Cγ-exo conformations. | The balance of steric and stereoelectronic effects from the N-aryl group determines the favored pucker. scispace.com |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying transient intermediates, and determining the energetic feasibility of various transformations. For derivatives of L-proline, these methods have been used to explain stereoselectivity and catalytic activity.

The transition state is a fleeting, high-energy configuration along a reaction coordinate that dictates the kinetic feasibility of a chemical transformation. Computational analysis allows for the characterization of these transient structures, which are often impossible to observe experimentally. Molecules that mimic the structure of a transition state can act as potent enzyme inhibitors. aklectures.com

For reactions involving proline and its derivatives, such as the L-proline-catalyzed asymmetric Mannich reaction, computational chemistry is used to explore the reaction's potential energy surface. chemrxiv.org Theoretical studies, often employing Density Functional Theory (DFT), can model the transition states of key steps, such as nucleophilic attack or bond formation. For example, in proline-catalyzed aldol (B89426) additions, the Houk-List model, which explains the origin of stereoselectivity, has been revisited with advanced computational techniques to refine the understanding of the relevant transition states. researchgate.net

Non-covalent interaction (NCI) analysis is a valuable tool used to visualize and understand the stabilizing and destabilizing forces within a transition state structure. researchgate.net For instance, in a proline-catalyzed reaction, NCI analysis can reveal weak hydrogen bonds and dispersive interactions that contribute to the stability of one transition state over another, thereby explaining the observed stereochemical outcome. researchgate.net Studies on similar systems, like the SN2 reaction at a nitrogen center in N-(4-cyanophenyl)-O-diphenylphosphinoylhydroxylamine, provide models for how such reactions proceed, confirming the SN2 mechanism through product analysis and theoretical modeling. researchgate.net

Table 1: Illustrative Computational Data for a Proline-Catalyzed Reaction Transition State Note: This table is illustrative, based on typical findings in computational studies of proline-catalyzed reactions.

| Parameter | Value | Description |

| Transition State Geometry | ||

| C-C bond forming (Å) | ~2.2 Å | The distance between the two carbon atoms forming the new bond. |

| Key Dihedral Angle (°) | Varies | Defines the approach of the reactants and determines stereochemistry. |

| Stabilizing Interactions | ||

| Hydrogen Bond (Å) | ~1.8 - 2.5 Å | A key interaction, often between the proline's carboxylic acid and the electrophile. researchgate.net |

| NCI Surface Type | Green (Dispersive) | Indicates van der Waals interactions stabilizing the transition state. researchgate.net |

| NCI Surface Type | Blue (Attractive) | Indicates strong, attractive interactions like hydrogen bonds. researchgate.net |

DFT calculations have been successfully used to determine the activation energies for reactions involving pyrrolidine derivatives, which share the core structure of proline. acs.org For example, in the formation of cyclobutanes from pyrrolidines, the Gibbs energy barrier for the rate-determining step was calculated for various derivatives. acs.org These computational results can rationalize experimentally observed yields; a lower calculated energy barrier generally corresponds to a faster reaction and potentially higher yield, although competing reaction pathways must also be considered. acs.org For instance, a 1,4-biradical intermediate could either proceed to the desired product or undergo β-fragmentation to form byproducts, with the relative energy barriers for these pathways dictating the product distribution. acs.org

Table 2: Example Energy Profile Data from a DFT Study Note: This table is based on findings for related pyrrolidine reactions and serves as an example of typical computational outputs. acs.org

| Reaction Step | Species | Relative Gibbs Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

| 1 | Reactants | 0.0 | - |

| 2 | Transition State 1 (rds) | +16.0 | 16.0 |

| 3 | Intermediate | -109.0 | - |

| 4 | Transition State 2 | -108.4 | 0.6 |

| 5 | Product | -156.9 | Barrierless from intermediate |

Transition State Analysis of Key Reactions

Intermolecular Interactions and Complexation Studies

The biological activity and chemical behavior of this compound are governed by its interactions with its environment, including metal ions and other molecules. Computational studies are essential for dissecting the nature and energetics of these interactions.

L-proline and its derivatives are effective chelating agents for various metal ions, typically coordinating through the nitrogen atom of the pyrrolidine ring and the oxygen atoms of the carboxyl group. researchgate.net Theoretical studies using DFT have been conducted to understand the interaction between L-proline and transition metal cations like Fe(II), Co(II), and Ni(II). nih.gov

These studies typically consider several possible binding modes:

Salt Bridged (SB): Bidentate coordination through the two oxygen atoms of the deprotonated carboxylate group. nih.gov

Charge Solvated 1 (CS1): Coordination through the carbonyl and hydroxyl oxygens of the protonated carboxylic acid. nih.gov

Charge Solvated 2 (CS2): Coordination involving the carbonyl oxygen and the lone pair of the nitrogen atom. nih.gov

Calculations have shown that for divalent transition metals like Fe(II), Co(II), and Ni(II), the zwitterionic, salt-bridged (SB) coordination pattern is the most stable. nih.gov The strength of this interaction, or Metal Ion Affinity (MIA), follows the trend Ni(II) > Co(II) > Fe(II), with the binding being primarily electrostatic in nature. nih.gov

Table 3: Calculated Metal Ion Affinities (MIA) for L-Proline with Transition Metal Cations nih.gov

| Metal Ion | Binding Mode | MIA (kcal/mol) |

| Fe(II) | SB | -318.5 |

| Fe(II) | CS1 | -291.6 |

| Fe(II) | CS2 | -302.3 |

| Co(II) | SB | -327.9 |

| Co(II) | CS1 | -301.1 |

| Co(II) | CS2 | -311.9 |

| Ni(II) | SB | -336.5 |

| Ni(II) | CS1 | -309.8 |

| Ni(II) | CS2 | -321.1 |

Non-covalent interactions are fundamental to molecular recognition, self-assembly, and biological function. nih.govmdpi.com The structure of this compound, featuring a proline ring (a hydrogen bond donor/acceptor) and a cyanophenyl group (capable of π-π stacking and other interactions), allows it to participate in a rich network of non-covalent forces.

Hydrogen Bonding: The carboxylic acid group of the proline moiety is a classic hydrogen bond donor and acceptor. The nitrogen atom in the pyrrolidine ring can also act as a hydrogen bond acceptor. These interactions are critical for stabilizing complexes and influencing molecular conformation. mdpi.com The cyano group's nitrogen atom can also act as a hydrogen bond acceptor. researchgate.net

π-π Stacking: The electron-deficient aromatic ring of the 4-cyanophenyl group can engage in π-π stacking interactions with other aromatic systems. nih.govacs.org These interactions are crucial in the binding of molecules to biological targets, such as the stacking between a cyanophenyl group and the flavin adenine (B156593) dinucleotide (FAD) cofactor in some enzymes. nih.gov Computational analyses can quantify the energy of these stacking interactions, which, although individually weak, can collectively contribute significantly to binding affinity.

Cyano Group Interactions: The cyano group itself is a versatile participant in intermolecular interactions. It is strongly electron-withdrawing, which can create a positive electrostatic potential (a σ-hole) on the atom opposite the C≡N bond, allowing for interactions with nucleophiles. mdpi.com The nitrogen's lone pair can act as an electron donor, while the π-system of the triple bond can also engage in specific interactions. mdpi.com

Future Research Directions and Untapped Potential

Exploration of Novel Synthetic Pathways for N-(4-Cyanophenyl)-L-proline and its Derivatives

While established methods exist for the synthesis of N-aryl prolines, future research could focus on developing more efficient, versatile, and sustainable synthetic routes. researchgate.netnih.gov A promising area is the advancement of one-pot synthesis methodologies, which improve process efficiency by reducing the number of intermediate purification steps. google.com

A particularly innovative approach for generating derivatives is "proline editing," which involves the synthesis of peptides on a solid phase to incorporate hydroxyproline (B1673980), followed by selective modification of the hydroxyl group. acs.org This technique could be adapted to create a diverse library of this compound derivatives with various functionalities, enabling high-throughput screening for new applications. acs.orgscispace.com This method circumvents the need for solution-phase synthesis for each derivative, offering a practical route to structurally diverse compounds. scispace.com

Future synthetic explorations could target the creation of derivatives with enhanced catalytic activity or specific properties for materials science. This includes the synthesis of prolinamides and other peptide-based structures incorporating the this compound core. researchgate.net

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Advanced One-Pot Syntheses | Increased efficiency, reduced waste, lower cost | Process Chemistry, Green Chemistry |

| Solid-Phase "Proline Editing" | Rapid generation of diverse derivatives, suitability for high-throughput screening | Combinatorial Chemistry, Peptide Synthesis |

| Flow Chemistry | Precise control over reaction conditions, improved safety, scalability | Chemical Engineering, Sustainable Synthesis |

Advanced Catalyst Development Incorporating this compound Scaffolds

L-proline and its derivatives are renowned as powerful organocatalysts for a wide array of asymmetric reactions. researchgate.netlibretexts.org The this compound scaffold offers an intriguing platform for developing next-generation catalysts, where the electronic properties of the cyanophenyl group can be harnessed to modulate catalytic activity and selectivity.

Future research should focus on immobilizing this compound onto solid supports to create heterogeneous catalysts. These catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. Promising supports include:

Graphene-based materials: Anchoring the proline scaffold to graphene oxide can create robust, heterogeneous chiral catalysts for reactions like asymmetric aldol (B89426) additions. nih.gov

Nanoparticles: Functionalizing inorganic nanocrystals with this compound could yield novel catalysts with unique optical and catalytic properties. researchgate.netkashanu.ac.ir

Polymeric and Supramolecular Scaffolds: Incorporating the catalyst into larger structures, such as calixarenes, can create specific catalytic pockets and enable reactions in unconventional media like water. researchgate.net

The development of these advanced catalysts could lead to more sustainable and efficient chemical processes. kashanu.ac.ir

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic chemistry for their efficiency and atom economy. ajgreenchem.com L-proline is a well-established catalyst for various MCRs, including the synthesis of tetrahydropyridines and other heterocyclic scaffolds. ajgreenchem.comrsc.org

The untapped potential lies in utilizing this compound and its derivatives as either catalysts or key building blocks in novel MCRs and cascade sequences. The electronic nature of the cyanophenyl group could influence the reaction pathways, potentially leading to new products or improved selectivity compared to simple L-proline. Research could explore its application in the synthesis of complex molecules, such as pyranopyrimidines or 1,2,3-triazoles, where L-proline has already shown promise. researchgate.netd-nb.info The integration of this compound into MCRs could provide rapid access to libraries of structurally diverse molecules for drug discovery and materials science. ajgreenchem.com

| Reaction Type | Role of this compound | Potential Outcome |

| Hantzsch-type reactions | Catalyst | Synthesis of dihydropyridines |

| Mannich reactions | Catalyst | Formation of β-amino carbonyl compounds |

| Ugi or Passerini reactions | Chiral Component/Building Block | Access to complex peptide-like scaffolds |

| Domino/Cascade Reactions | Catalyst or Substrate | Efficient construction of polycyclic systems |

Design of Next-Generation Molecular Tools for Chemical Biology Research

The design of small-molecule probes to study biological systems is a fundamental aspect of chemical biology. elifesciences.orghalric.eu The this compound scaffold possesses features that make it an excellent candidate for developing such tools.

The cyano group serves as a unique spectroscopic handle. Its vibrational frequency in the infrared (IR) spectrum is located in a region that is typically free from interference from biological molecules, making it a powerful IR probe for studying protein-ligand interactions and peptide conformation. acs.orgscispace.com

Furthermore, the cyanophenyl moiety is a recognized pharmacophore in the design of enzyme inhibitors. For example, a 1-(4-cyanophenyl)-3-phenylurea (B19353) structure was identified as a starting point for developing selective chemical probes for Serine Arginine Protein Kinase 3 (SRPK3), an enzyme implicated in certain cancers. nih.gov Future research could focus on designing this compound-based peptides or small molecules as selective inhibitors or probes for kinases and other enzyme families. These next-generation tools could be used to investigate protein function and validate new drug targets. elifesciences.orgnih.gov

Development of Functional Materials with Tunable Chiral Properties

Chiral materials are at the forefront of research in optics, electronics, and sensing. researchgate.netarxiv.org The incorporation of chiral molecules like this compound into materials can induce chiroptical properties, such as circular dichroism, which are essential for applications in chiral recognition and spintronics.

A significant area of future research is the creation of chiral hybrid materials where the properties can be actively tuned. By grafting this compound onto conductive or optically active materials like graphene or quantum dots, it may be possible to modulate the material's properties through external stimuli that interact with the cyanophenyl group. nih.gov For example, the polarity of the cyano group could be exploited to alter the electronic communication between the chiral moiety and the material backbone in response to electric fields or chemical analytes. This could lead to the development of:

Chiral sensors: Materials that exhibit a change in their optical or electronic signal upon binding to a specific enantiomer.

Tunable optical devices: Materials whose chiroptical response can be controlled for applications in displays and telecommunications.

Heterogeneous asymmetric catalysts: As mentioned previously, these materials can serve as recyclable catalysts where the material support enhances stability and performance. nih.gov

Advanced Computational Methodologies for Deeper Mechanistic Understanding

While experimental work is crucial, advanced computational methods offer a powerful lens for understanding reaction mechanisms at a molecular level. acs.org For this compound, computational studies can provide deep insights that are difficult to obtain through experiments alone.

Future research should employ methodologies like Density Functional Theory (DFT) and ab initio molecular dynamics to investigate how the N-(4-cyanophenyl) group influences the catalytic cycle in proline-catalyzed reactions. illinois.edu Key questions that can be addressed include:

Transition State Stabilization: How does the electron-withdrawing nature of the cyano group affect the energy of key transition states, such as the enamine or iminium ion intermediates? libretexts.orgbeilstein-journals.org

Stereoselectivity: Can computational models accurately predict and explain the enantioselectivity and diastereoselectivity observed in reactions catalyzed by this compound derivatives?

Non-covalent Interactions: What is the role of π–π stacking or other non-covalent interactions involving the cyanophenyl ring in directing the stereochemical outcome of a reaction?

A deeper mechanistic understanding derived from these computational studies will accelerate the rational design of more efficient and selective catalysts and functional molecules based on the this compound scaffold.

Q & A

Basic: What synthetic routes are effective for producing N-(4-Cyanophenyl)-L-proline, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling 4-cyanophenyl isothiocyanate with L-proline derivatives, followed by purification via column chromatography or recrystallization. Key optimization parameters include:

- Temperature control : Maintaining 0–5°C during thiourea bond formation minimizes side reactions .

- Catalyst selection : Use of triethylamine or DMAP enhances nucleophilic substitution efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

For scale-up, fractional factorial design (FFD) can identify critical variables (e.g., reagent stoichiometry, pH) to maximize yield .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm stereochemistry and verify the presence of the cyanophenyl group (δ ~110 ppm for CN in 13C NMR) .

- IR spectroscopy : Identify thiourea C=S stretches (~1250 cm⁻¹) and proline carboxylate C=O (~1700 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C14H15N3O2S for derivatives) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in structurally similar urea derivatives .

Basic: How should researchers evaluate the stability of this compound under varying storage conditions?

Answer:

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Light sensitivity : UV-Vis spectroscopy can detect photodegradation products; store in amber vials under inert gas .

- pH-dependent hydrolysis : Assess stability in buffered solutions (pH 3–9) to identify optimal storage pH .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives?

Answer:

- Substituent variation : Synthesize analogs with modified proline rings (e.g., 3,4-dehydroproline) or cyanophenyl substituents (e.g., halogenation) to assess bioactivity shifts .

- Enzymatic assays : Test inhibitory activity against target enzymes (e.g., angiotensin-converting enzyme) using fluorogenic substrates .

- Crystallographic docking : Resolve ligand-enzyme complexes to map binding interactions (e.g., hydrogen bonds with catalytic residues) .

Advanced: What computational strategies predict the bioactivity of this compound analogs?

Answer:

- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding over 100 ns to evaluate conformational stability .

- QSAR models : Train regression models using descriptors like logP, polar surface area, and electrostatic potential .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

- Meta-analysis : Pool data from multiple studies and apply multivariate regression to isolate confounding variables (e.g., assay type, cell lines) .

- Standardized protocols : Adopt uniform assay conditions (e.g., fixed ATP concentrations in kinase assays) to reduce variability .

- Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic IC50) .

Advanced: What experimental approaches elucidate interactions between this compound and target enzymes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.